3-methyl-N-{3-oxo-3-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]propyl}benzene-1-sulfonamide
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Overview
Description
3-methyl-N-{3-oxo-3-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]propyl}benzene-1-sulfonamide is a complex organic compound that features a triazole ring, a piperidine ring, and a benzenesulfonamide group
Preparation Methods
The synthesis of 3-methyl-N-{3-oxo-3-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]propyl}benzene-1-sulfonamide typically involves multiple stepsThe reaction conditions often involve the use of microwave irradiation to facilitate the nucleophilic opening of the succinimide ring and subsequent recyclization of the triazole ring .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include dibromisocyanuric acid for oxidation and hydrogen gas with a palladium catalyst for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-methyl-N-{3-oxo-3-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]propyl}benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it can bind to enzymes or receptors, inhibiting their activity. The triazole ring is known to interact with metal ions, which can play a role in its biological activity .
Comparison with Similar Compounds
Similar compounds include other triazole-containing molecules such as:
5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives: Known for their antimicrobial activity.
(1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives: Studied for their cytotoxic activity against cancer cells. 3-methyl-N-{3-oxo-3-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]propyl}benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-methyl-N-[3-oxo-3-[4-(triazol-1-yl)piperidin-1-yl]propyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3S/c1-14-3-2-4-16(13-14)26(24,25)19-8-5-17(23)21-10-6-15(7-11-21)22-12-9-18-20-22/h2-4,9,12-13,15,19H,5-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYZNPGJVKSXLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCCC(=O)N2CCC(CC2)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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